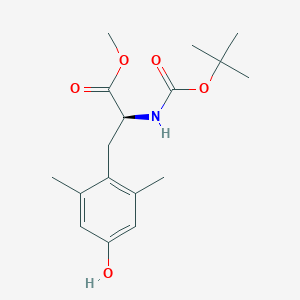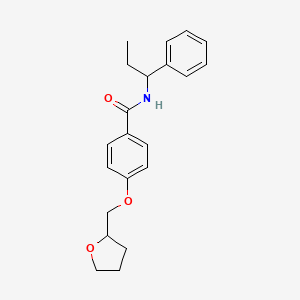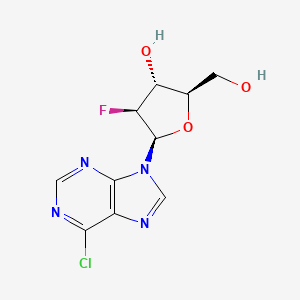![molecular formula C57H106Al2O8 B1179735 Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) CAS No. 144913-86-0](/img/new.no-structure.jpg)
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) is a complex organometallic compound. It is known for its unique structure, which includes aluminum coordinated with octadecenoate and propanolato ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) typically involves the reaction of aluminum isopropoxide with oleic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where aluminum isopropoxide and oleic acid are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously until the desired product is formed. The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic fragments.
Substitution: The octadecenoate and propanolato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxide, while reduction can produce aluminum metal and various organic by-products.
Aplicaciones Científicas De Investigación
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials, including coatings and adhesives, due to its excellent binding properties.
Mecanismo De Acción
The mechanism of action of Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) involves its ability to coordinate with various substrates through its aluminum center. This coordination facilitates the formation of stable complexes, which can enhance the reactivity of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum zirconate: Similar in its use as a catalyst and in high-performance materials.
Aluminum trihydrate: Used in flame retardants and as a filler in polymers.
Aluminum starch octenylsuccinate: Employed in the food industry as a stabilizer and thickening agent.
Uniqueness
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise coordination chemistry and stability.
Propiedades
Número CAS |
144913-86-0 |
|---|---|
Fórmula molecular |
C57H106Al2O8 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)


